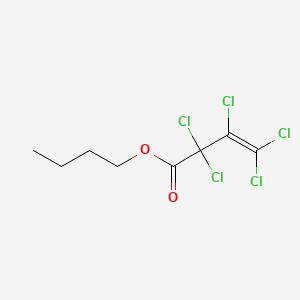
3-Butenoic acid, 2,2,3,4,4-pentachloro-, butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butenoic acid, 2,2,3,4,4-pentachloro-, butyl ester is a chemical compound with the molecular formula C8H9Cl5O2 It is a derivative of butenoic acid, characterized by the presence of five chlorine atoms and a butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 2,2,3,4,4-pentachloro-, butyl ester typically involves the chlorination of butenoic acid followed by esterification. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The esterification process involves reacting the chlorinated butenoic acid with butanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient chlorination and esterification. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of chlorinating agents and the potential release of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Butenoic acid, 2,2,3,4,4-pentachloro-, butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of new compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
3-Butenoic acid, 2,2,3,4,4-pentachloro-, butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Butenoic acid, 2,2,3,4,4-pentachloro-, butyl ester involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms can enhance its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Crotonic acid (trans-2-butenoic acid): Similar structure but lacks chlorine atoms.
Isocrotonic acid (cis-2-butenoic acid): Another isomer of butenoic acid without chlorination.
3-Butenoic acid: The parent compound without chlorine atoms.
Uniqueness
3-Butenoic acid, 2,2,3,4,4-pentachloro-, butyl ester is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such characteristics are desired.
Propiedades
Número CAS |
75147-20-5 |
|---|---|
Fórmula molecular |
C8H9Cl5O2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
butyl 2,2,3,4,4-pentachlorobut-3-enoate |
InChI |
InChI=1S/C8H9Cl5O2/c1-2-3-4-15-7(14)8(12,13)5(9)6(10)11/h2-4H2,1H3 |
Clave InChI |
JZJILZTVTMMGAR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(C(=C(Cl)Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Ethylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13757437.png)
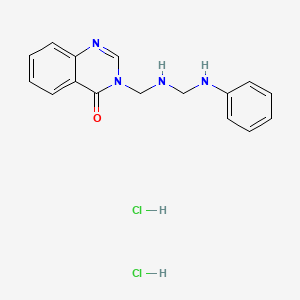
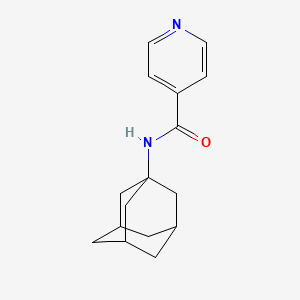
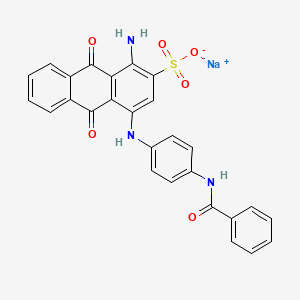

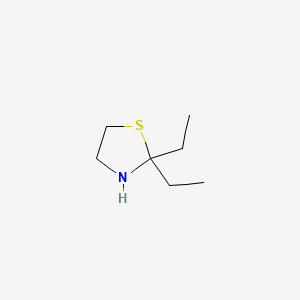
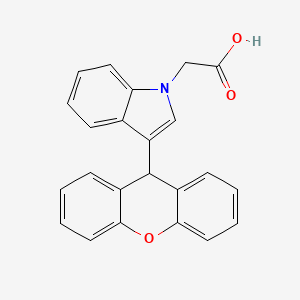
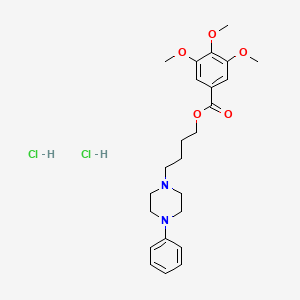
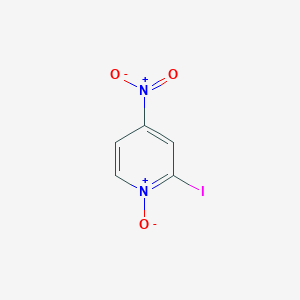

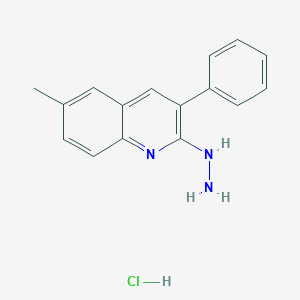
![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
